rac alpha-Methadol-d3
Description
rac alpha-Methadol-d3: is a synthetic opioid analgesic, which is an isomer of dimepheptanol (methadol). It is composed of two isomers, L-alpha-methadol and D-alpha-methadol. This compound is used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
InChI Key |
QIRAYNIFEOXSPW-FULVYNFCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac alpha-Methadol-d3 involves several steps. One common method includes the reaction of 4,4-diphenyl-6-dimethylamino-3-heptanone with deuterium-labeled reagents to introduce the deuterium atoms. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct incorporation of deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Metabolic Pathways
rac α-Methadol-d3 undergoes hepatic metabolism similar to methadone and its enantiomers, with CYP3A4/5 and CYP2B6 as primary enzymes . Key reactions include:
Stereoselective Pharmacokinetics
Deuterium labeling amplifies stereoselective differences in clearance and volume of distribution:
| Parameter | (R)-α-Methadol-d3 | (S)-α-Methadol-d3 | Ratio (R/S) |
|---|---|---|---|
| Clearance (CL/F) | 154 mL/min | 105 mL/min | 1.47 |
| Half-life (t<sub>1/2</sub>) | 36.2 h | 22.4 h | 1.62 |
| V<sub>d</sub> (L/kg) | 6.8 | 4.2 | 1.62 |
Data adapted from population pharmacokinetic models of methadone enantiomers .
In Vitro Enzyme Interactions
-
CYP Inhibition : rac α-Methadol-d3 inhibits CYP2D6 (IC<sub>50</sub> = 9.6 μM) and induces CYP3A4 via PXR activation .
-
Plasma Protein Binding : Deuteration increases unbound fraction by 17% compared to non-deuterated methadol, altering free drug concentration .
Clinical Implications
Scientific Research Applications
rac alpha-Methadol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to opioid receptors and their interactions with various ligands.
Medicine: this compound is used in pharmacological research to study its effects on pain management and opioid addiction treatment.
Mechanism of Action
rac alpha-Methadol-d3 exerts its effects primarily through the activation of the mu-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The compound also acts as an agonist of kappa- and sigma-opioid receptors, contributing to its analgesic effects. Additionally, it inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain modulation .
Comparison with Similar Compounds
rac alpha-Methadol-d3 is similar to other opioid analgesics such as:
Alphamethadol: This compound is an isomer of this compound and shares similar pharmacological properties.
Alphacetylmethadol: Another related compound with similar opioid receptor activity but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which makes it useful in specific analytical and pharmacological studies.
Biological Activity
rac α-Methadol-d3 is a deuterium-labeled analog of rac α-Methadol, a synthetic opioid analgesic primarily used in scientific research to explore metabolic pathways and pharmacokinetics of opioid drugs. The deuterium labeling allows for enhanced tracking and analysis in various experimental settings, making it a valuable tool in pharmacological studies.
- Chemical Formula : C_17H_24D_3N
- CAS Number : 1217842-77-7
The synthesis involves the reduction of Methadone Hydrochloride, typically using deuterated reagents to incorporate deuterium atoms into the molecule. This process is crucial for ensuring the compound's integrity and utility in research.
The primary biological activity of rac α-Methadol-d3 is attributed to its interaction with the μ-opioid receptor , a G-protein-coupled receptor that plays a significant role in pain modulation. Upon activation, this receptor inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not significantly alter this mechanism but enhances the precision of tracking metabolic processes.
Key Findings from Research Studies
- Pharmacokinetic Studies : Research indicates that rac α-Methadol-d3 demonstrates altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-labeled analogs. This is particularly useful for understanding how opioids are processed in the body.
- Metabolic Pathways : Studies utilizing rac α-Methadol-d3 have elucidated various metabolic pathways involving cytochrome P450 enzymes, which are critical for drug metabolism. The incorporation of deuterium allows for more accurate identification of metabolic products.
- Analgesic Efficacy : In animal models, rac α-Methadol-d3 has shown comparable analgesic efficacy to its non-deuterated counterpart, confirming its potential as a research tool without compromising therapeutic action.
Case Studies
- A study involving opioid-dependent patients highlighted the significance of understanding the pharmacokinetics of rac α-Methadol-d3 in relation to co-administered medications and their effects on opioid metabolism .
- Another investigation focused on the impact of rac α-Methadol-d3 on neurotransmitter release, demonstrating its role in modulating pain pathways and providing insights into potential therapeutic applications in chronic pain management .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Analgesic Efficacy | Unique Features |
|---|---|---|---|
| rac α-Methadol | μ-opioid receptor agonist | High | Non-deuterated analog |
| Alphamethadol | μ-opioid receptor agonist | Moderate | Structural isomer |
| Betamethadol | μ-opioid receptor agonist | Variable | Different pharmacokinetic profile |
| rac α-Methadol-d3 | μ-opioid receptor agonist | High | Deuterium labeling for tracking |
Q & A
Q. How to address peer review critiques regarding stereochemical resolution in this compound studies?
- Methodological Guidance :
- Chiral Chromatography : Provide chromatograms with baseline separation (Rs > 1.5) for enantiomers.
- X-ray Crystallography : Deposit cif files for crystalline structures in the Cambridge Structural Database.
- Response Documentation : Use a rebuttal table to align reviewer comments with revised experiments (e.g., additional NOESY data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
